molecular formula C37H56N2O5S B054188 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane CAS No. 117760-71-1

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane

Numéro de catalogue B054188
Numéro CAS: 117760-71-1
Poids moléculaire: 640.9 g/mol
Clé InChI: NVRDSEWNJXFSGD-UMZFBTNNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protease inhibitors, which are used to treat a variety of diseases such as HIV, hepatitis C, and cancer.

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane involves its ability to inhibit the activity of proteases. Proteases are enzymes that are responsible for the cleavage of proteins into smaller peptides and amino acids. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane are primarily related to its ability to inhibit the activity of proteases. By inhibiting the activity of proteases, this compound prevents the replication and spread of viruses such as HIV and hepatitis C. Additionally, this compound has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane in lab experiments include its potent inhibitory activity against proteases and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Orientations Futures

There are several future directions for the study of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane. One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential therapeutic applications in the treatment of other diseases such as cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound.

Méthodes De Synthèse

The synthesis of 1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane is a complex process that involves several steps. The first step involves the protection of the L-norvaline amino group with a benzyl group. The second step involves the coupling of the protected L-norvaline with the protected amino acid, which is dibenzylacetic acid. The third step involves the deprotection of the benzyl group to obtain the protected peptide. The fourth step involves the coupling of the protected peptide with the protected sulfonyl chloride. The final step involves the deprotection of the remaining protecting groups to obtain the final product.

Applications De Recherche Scientifique

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against the proteases of HIV, hepatitis C, and cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides.

Propriétés

Numéro CAS

117760-71-1

Nom du produit

1-Cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane

Formule moléculaire

C37H56N2O5S

Poids moléculaire

640.9 g/mol

Nom IUPAC

2-[(2-benzyl-3-phenylpropanoyl)amino]-N-[(2S,3S,5R)-1-cyclohexyl-3-hydroxy-5-methyl-6-propan-2-ylsulfonylhexan-2-yl]pentanamide

InChI

InChI=1S/C37H56N2O5S/c1-5-15-33(38-36(41)32(23-29-16-9-6-10-17-29)24-30-18-11-7-12-19-30)37(42)39-34(25-31-20-13-8-14-21-31)35(40)22-28(4)26-45(43,44)27(2)3/h6-7,9-12,16-19,27-28,31-35,40H,5,8,13-15,20-26H2,1-4H3,(H,38,41)(H,39,42)/t28-,33?,34+,35+/m1/s1

Clé InChI

NVRDSEWNJXFSGD-UMZFBTNNSA-N

SMILES isomérique

CCCC(C(=O)N[C@@H](CC1CCCCC1)[C@H](C[C@@H](C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

SMILES

CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

SMILES canonique

CCCC(C(=O)NC(CC1CCCCC1)C(CC(C)CS(=O)(=O)C(C)C)O)NC(=O)C(CC2=CC=CC=C2)CC3=CC=CC=C3

Synonymes

1-cyclohexyl-2-((dibenzylacetyl-L-norvalinyl)amino)-3-hydroxy-6-isopropylsulfonyl-5-methylhexane
Benzenepropanamide, N-(1-(((1-(cyclohexylmethyl)-2-hydroxy-4-methyl-5-((1-methylethyl)sulfonyl)pentyl)amino)carbonyl)butyl)-alpha-(phenylmethyl)-, (1S-(1R*(R*),2R*,4S*))-
H 218-54
H-218-54
H21854

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.